![molecular formula C11H13N3S2 B14446515 Hydantoin, 5-(p-dimethylaminophenyl)dithio- CAS No. 74038-70-3](/img/structure/B14446515.png)
Hydantoin, 5-(p-dimethylaminophenyl)dithio-
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Overview
Description
Hydantoin, 5-(p-dimethylaminophenyl)dithio- is a derivative of hydantoin, a heterocyclic organic compound with the formula CH₂C(O)NHC(O)NH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the reaction of substituted benzils with urea or thiourea derivatives. For example, ultrasonic irradiation can be applied to reaction mixtures containing substituted benzils and urea or thiourea derivatives, catalyzed by potassium hydroxide in dimethyl sulfoxide/water (DMSO/H₂O) at room temperature . This method allows for the efficient and mild synthesis of hydantoin derivatives without side products.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs environmentally friendly and sustainable methods. One such method involves the use of mechanochemistry, where mechanical force is used to drive chemical reactions. This approach has been successfully applied to the eco-friendly preparation of 5,5′-disubstituted hydantoins .
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5-(p-dimethylaminophenyl)dithio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the hydantoin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted hydantoins.
Scientific Research Applications
Hydantoin, 5-(p-dimethylaminophenyl)dithio- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anticonvulsant properties and potential use in the treatment of epilepsy.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of hydantoin, 5-(p-dimethylaminophenyl)dithio- involves its interaction with various molecular targets and pathways. For example, hydantoin derivatives have been shown to inhibit histone deacetylase, modulate B-cell lymphoma-2, interfere with kinesin spindle proteins, inhibit tubulin polymerization, and inhibit epidermal growth factor receptor (EGFR) . These interactions contribute to the compound’s biological activities, including its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Hydantoin, 5-(p-dimethylaminophenyl)dithio- can be compared with other similar compounds, such as:
Phenytoin: An anticonvulsant used to treat epilepsy.
Nitrofurantoin: An antibacterial drug.
Nilutamide: An androgen receptor antagonist used in the treatment of prostate cancer
These compounds share the hydantoin scaffold but differ in their substituents and specific biological activities. Hydantoin, 5-(p-dimethylaminophenyl)dithio- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
74038-70-3 |
---|---|
Molecular Formula |
C11H13N3S2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]imidazolidine-2,4-dithione |
InChI |
InChI=1S/C11H13N3S2/c1-14(2)8-5-3-7(4-6-8)9-10(15)13-11(16)12-9/h3-6,9H,1-2H3,(H2,12,13,15,16) |
InChI Key |
IPPWJQSQJCKDBT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C(=S)NC(=S)N2 |
Origin of Product |
United States |
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